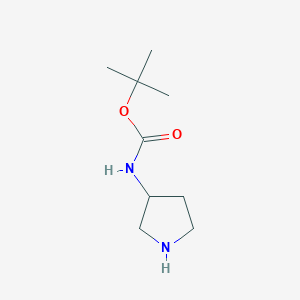

3-(tert-Butoxycarbonylamino)pyrrolidine

説明

3-(tert-Butoxycarbonylamino)pyrrolidine is a protected pyrrolidine derivative where the amino group at the 3-position is shielded by a tert-butoxycarbonyl (Boc) group. This compound serves as a critical intermediate in organic synthesis, particularly in peptide chemistry and pharmaceutical research, due to its role in stabilizing amines during multi-step reactions. Key identifiers include:

- CAS Numbers: 99724-19-3 (racemic or unspecified stereochemistry) and 122536-77-0 (R-enantiomer) .

- Molecular Formula: C₉H₁₈N₂O₂ (molecular weight: 186.25 g/mol) .

- Synonyms: Boc-3-aminopyrrolidine, tert-butyl pyrrolidin-3-ylcarbamate .

The Boc group enhances solubility in organic solvents and prevents undesired side reactions, making the compound a versatile building block for synthesizing bioactive molecules, such as kinase inhibitors and protease antagonists . Its enantiomeric purity (e.g., >99% ee for the R-form) is critical for applications in asymmetric catalysis and chiral drug development .

特性

IUPAC Name |

tert-butyl N-pyrrolidin-3-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-4-5-10-6-7/h7,10H,4-6H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQQJBEAXSOOCPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871637 | |

| Record name | tert-Butyl pyrrolidin-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99724-19-3 | |

| Record name | 3-(tert-Butoxycarbonylamino)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

3-(tert-Butoxycarbonylamino)pyrrolidine, commonly referred to as Boc-pyrrolidine, is a chemical compound that plays a significant role in organic synthesis, particularly in peptide and protein chemistry. This article explores its biological activity, emphasizing its derivatives and their potential therapeutic implications.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of the pyrrolidine ring. The molecular formula is , and it typically appears as a white crystalline powder. The Boc group serves to protect the amine functionality during various chemical reactions, allowing for selective modifications without interference from the amine group.

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, including cycloaddition reactions and amide coupling techniques. The Boc group can be removed under mild acidic conditions, revealing the free amine for further reactions. Research has shown that derivatives of this compound exhibit various biological activities, particularly in enzyme inhibition and receptor interactions.

Table 1: Common Derivatives of this compound

Biological Activity

The biological activity of this compound itself is limited; however, its derivatives have shown promising results in various studies. Notably, certain derivatives have been identified as inhibitors against specific biological targets such as enzymes involved in parasitic infections.

Case Study: Inhibition of Leishmania donovani NMT

A study highlighted the development of potent inhibitors targeting the N-myristoyltransferase (NMT) from Leishmania donovani, utilizing derivatives of pyrrolidine. These compounds demonstrated significant enzyme inhibition, with some achieving IC50 values at the lower limits of detection in biochemical assays. The introduction of specific substituents on the pyrrolidine ring enhanced binding affinity and selectivity towards the target enzyme .

The mechanism through which derivatives of this compound exert their biological effects often involves competitive inhibition at enzyme active sites or modulation of receptor activity. For instance, certain derivatives have been shown to bind effectively to the active site of NMTs, disrupting normal enzymatic function and leading to potential therapeutic outcomes against parasitic diseases.

Applications in Drug Development

The versatility of this compound derivatives makes them valuable candidates in drug development. Their ability to serve as intermediates in peptide synthesis allows for the construction of complex molecules with enhanced biological activities. Additionally, ongoing research aims to explore their potential in treating various conditions, including cancer and infectious diseases.

Table 2: Potential Applications

| Application | Description |

|---|---|

| Peptide Synthesis | Used as a protecting group for amines |

| Asymmetric Catalysis | Serves as a chiral ligand |

| Antiparasitic Drug Development | Inhibitors targeting Leishmania NMT |

科学的研究の応用

Pharmaceutical Development

3-(tert-Butoxycarbonylamino)pyrrolidine is instrumental in the synthesis of various pharmaceuticals, especially those targeting neurological disorders. Its structural properties enhance the efficacy of drug candidates by allowing for the incorporation of chiral centers essential for biological activity.

Case Study : Research has shown that derivatives of this compound can serve as potential inhibitors of influenza neuraminidase, highlighting its utility in antiviral drug development.

Peptide Synthesis

The compound is widely used in peptide synthesis due to its Boc protecting group, which allows for selective reactions during the elongation of peptide chains. This feature is crucial for developing complex peptide-based therapeutics.

Data Table: Applications in Peptide Synthesis

| Application Area | Description |

|---|---|

| Therapeutic Peptides | Used as a building block for synthesizing peptides with therapeutic potential. |

| Chemoselective Reactions | Facilitates selective reactions due to the presence of the Boc group. |

Organic Chemistry

In organic synthesis, this compound acts as a valuable reagent that enables chemists to create diverse molecular architectures. Its unique properties facilitate the exploration of new chemical reactions.

Research Insight : The compound has been utilized in asymmetric synthesis processes, showcasing its ability to generate structurally diverse compounds from simple precursors .

Bioconjugation

This compound can be employed in bioconjugation processes, linking biomolecules to enhance their stability and functionality. This application is particularly relevant in drug delivery systems where improved pharmacokinetic properties are desired.

Material Science

In material science, this compound contributes to the development of novel materials such as polymers and coatings. Its chemical properties improve performance and durability.

Synthetic Routes

The synthesis of this compound typically involves several key steps:

- Protection of Amino Group : The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

- Carboxylation : The protected pyrrolidine undergoes carboxylation using carbon dioxide under basic conditions.

- Purification : Techniques such as crystallization or chromatography are employed to obtain high-purity products.

類似化合物との比較

Table 1: Key Structural Analogs of 3-(tert-Butoxycarbonylamino)pyrrolidine

Stereochemical and Physicochemical Properties

- Enantiomeric Specificity : The R-enantiomer (CAS 122536-77-0) is commercially available at >98% purity and 99% enantiomeric excess, whereas racemic mixtures (CAS 99724-19-3) are cheaper but less selective in chiral environments .

- Storage and Stability: Requires storage at 0–6°C to prevent Boc-group cleavage, unlike analogs like 2-(tert-Butoxycarbonylamino)pyrimidine-5-boronic acid pinacol ester, which is stable at room temperature .

Commercial Availability and Cost

Table 2: Pricing and Supplier Comparison

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。